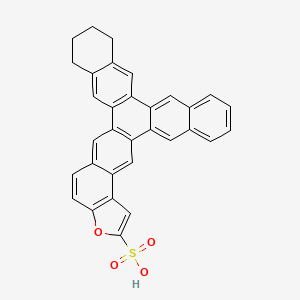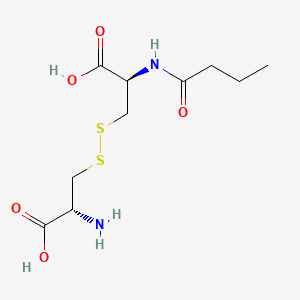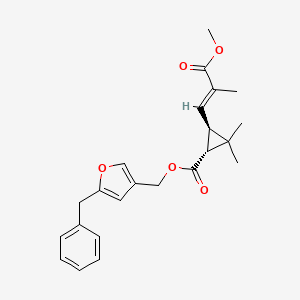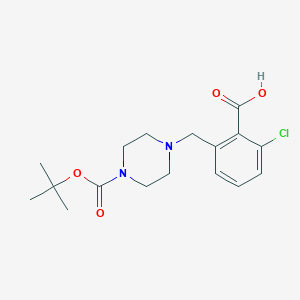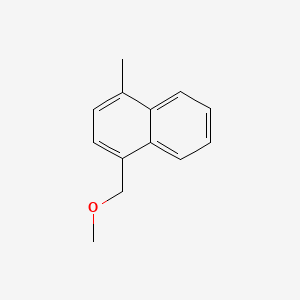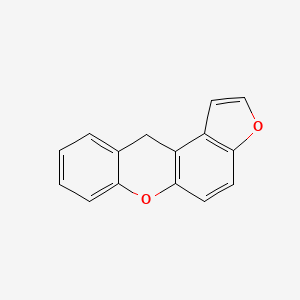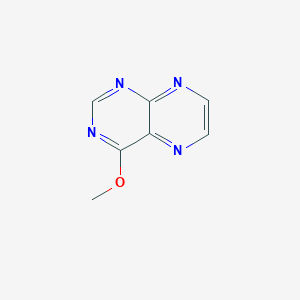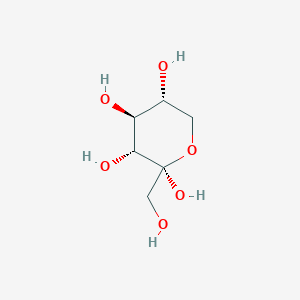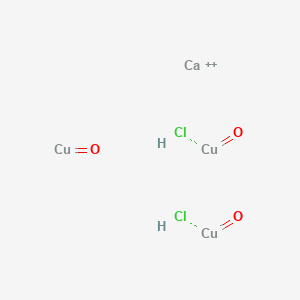
Calcium dichlorotrioxotricuprate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dichlorotrioxotricuprate(2-) is a complex inorganic compound with the molecular formula CaCl2Cu3H2O3+2. It is known for its unique structure and properties, which make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of calcium dichlorotrioxotricuprate(2-) typically involves the reaction of calcium chloride with copper(II) oxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{CaCl}_2 + 3\text{CuO} + \text{Oxidizing Agent} \rightarrow \text{CaCl}_2\text{Cu}_3\text{H}_2\text{O}_3+2 ]
Industrial Production Methods
Industrial production of calcium dichlorotrioxotricuprate(2-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dichlorotrioxotricuprate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper compounds, while reduction may yield lower oxidation state copper compounds .
Wissenschaftliche Forschungsanwendungen
Calcium dichlorotrioxotricuprate(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial agents.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism by which calcium dichlorotrioxotricuprate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium dichloride: Similar in containing calcium and chlorine but lacks the copper component.
Copper(II) oxide: Contains copper but lacks the calcium and chlorine components.
Calcium ferrate: Contains calcium and has similar oxidation properties but involves iron instead of copper
Uniqueness
Calcium dichlorotrioxotricuprate(2-) is unique due to its specific combination of calcium, chlorine, and copper, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
97592-60-4 |
|---|---|
Molekularformel |
CaCl2Cu3H2O3+2 |
Molekulargewicht |
351.63 g/mol |
IUPAC-Name |
calcium;oxocopper;dihydrochloride |
InChI |
InChI=1S/Ca.2ClH.3Cu.3O/h;2*1H;;;;;;/q+2;;;;;;;; |
InChI-Schlüssel |
SMEGKKGTUKDNCV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Cu].O=[Cu].O=[Cu].Cl.Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



